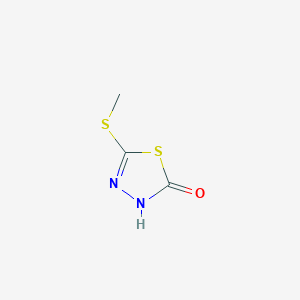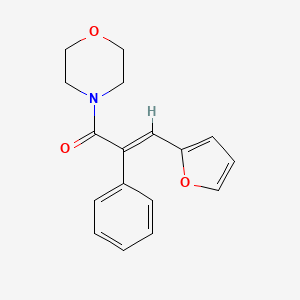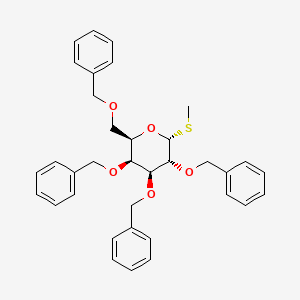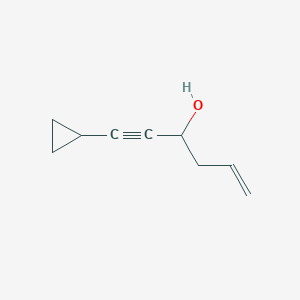
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate is a chemical compound with the molecular formula C23H44O5. It is also known by other names such as 1-O-Hexadecyl-2-O,3-O-diacetylglycerol and Diacetic acid 1-[(hexadecyloxy)methyl]ethylene ester . This compound is characterized by its unique structure, which includes a propanediol backbone with hexadecyloxy and diacetate groups attached.
Vorbereitungsmethoden
The synthesis of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate typically involves the esterification of 1,2-propanediol with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate involves its interaction with biological membranes. The hexadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can be compared with similar compounds such as:
1,2-Propanediol, 3-(octadecyloxy)-, diacetate: Similar structure but with an octadecyloxy group instead of hexadecyloxy.
1,2-Propanediol diacetate: Lacks the hexadecyloxy group, making it less hydrophobic.
1,2-Propanediol, 3-(dodecyloxy)-, diacetate: Contains a shorter dodecyloxy chain.
The uniqueness of this compound lies in its specific hydrophobic and hydrophilic balance, which makes it particularly useful in applications requiring amphiphilic properties.
Eigenschaften
CAS-Nummer |
21994-82-1 |
|---|---|
Molekularformel |
C23H44O5 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(2-acetyloxy-3-hexadecoxypropyl) acetate |
InChI |
InChI=1S/C23H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-23(28-22(3)25)20-27-21(2)24/h23H,4-20H2,1-3H3 |
InChI-Schlüssel |
RNBQLCHIPDBXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


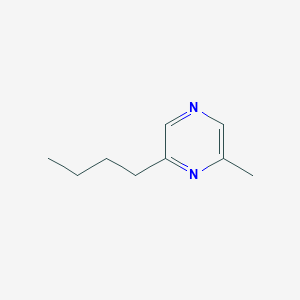
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
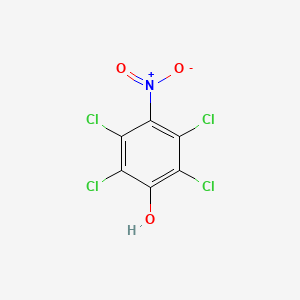

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
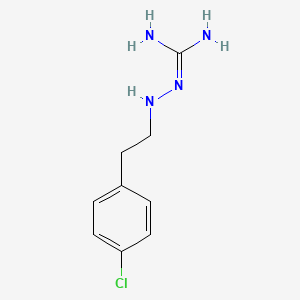
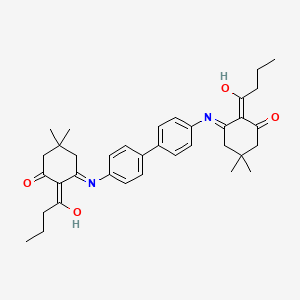

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
